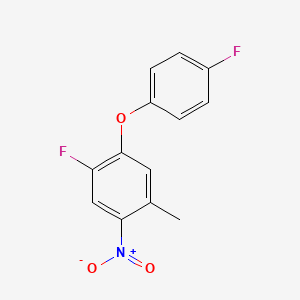
1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound, also known as 4'-fluoro-4-nitrodiphenyl ether, is a yellow crystalline solid with a molecular weight of 307.26 g/mol. In
Aplicaciones Científicas De Investigación
1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anti-inflammatory agent. It has also been investigated for its potential as a cancer drug due to its ability to inhibit the growth of cancer cells. In the field of agriculture, this compound has been studied for its potential as a herbicide. In the field of industry, this compound has been studied for its potential as a dye intermediate.
Mecanismo De Acción
The mechanism of action of 1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound may have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene in lab experiments is its potential as a selective COX-2 inhibitor. This compound may be useful in studying the role of COX-2 in the inflammatory response. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound may be toxic to certain cell types at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene. One direction is to further investigate its potential as an anti-inflammatory agent and cancer drug. Another direction is to study its potential as a herbicide and dye intermediate. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene involves several steps. The first step is the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. The second step is the conversion of 4-methyl-2-nitrophenol to 4-methyl-2-amino-phenol through a reduction reaction. The third step is the diazotization of 4-methyl-2-amino-phenol to produce 4-methyl-2-diazo-phenol. The fourth step is the coupling reaction of 4-methyl-2-diazo-phenol with 4-fluoroanisole to produce 1-fluoro-2-(4-methoxyphenylazo)-4-methylbenzene. The final step is the nitration of 1-fluoro-2-(4-methoxyphenylazo)-4-methylbenzene to produce this compound.
Propiedades
IUPAC Name |
1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c1-8-6-13(11(15)7-12(8)16(17)18)19-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUNOLFDNFPXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
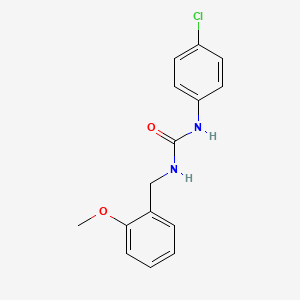
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)
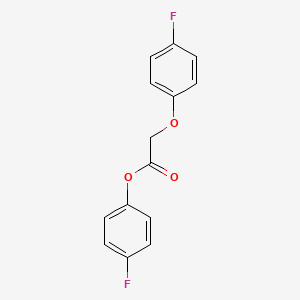

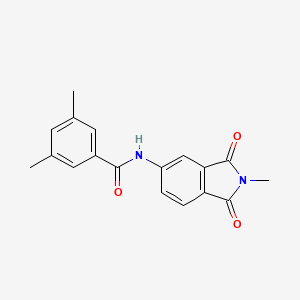
![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5697112.png)
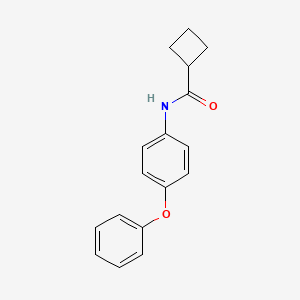
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)
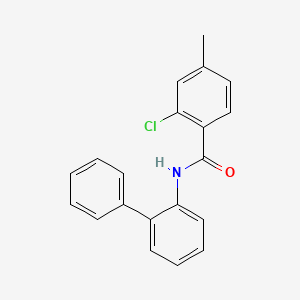
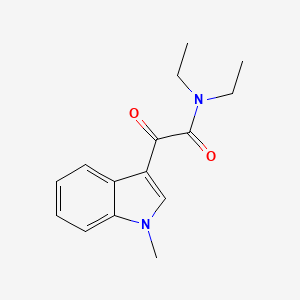
![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)